1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18637101
InChI: InChI=1S/C10H9FN2O2/c1-2-15-10(14)13-6-5-7-3-4-8(11)12-9(7)13/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester

CAS No.:

Cat. No.: VC18637101

Molecular Formula: C10H9FN2O2

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester -

Specification

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
IUPAC Name ethyl 6-fluoropyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C10H9FN2O2/c1-2-15-10(14)13-6-5-7-3-4-8(11)12-9(7)13/h3-6H,2H2,1H3
Standard InChI Key AQWZOKHXSFTHOI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1C=CC2=C1N=C(C=C2)F

Introduction

Chemical Identity and Structural Characterization

Molecular Identity

1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester (IUPAC name: ethyl 6-fluoropyrrolo[2,3-b]pyridine-1-carboxylate) is a small-molecule compound with the following identifiers:

PropertyValueSource
Molecular FormulaC₁₀H₉FN₂O₂
Molecular Weight208.19 g/mol
CAS Registry Number95306-84-6
PubChem CID150417817
SMILESCCOC(=O)N1C=CC2=C1N=C(C=C2)F

The fluorine atom at the 6-position and the ethyl ester group at the 1-position distinguish this derivative from simpler pyrrolo-pyridine analogs.

Structural Analysis

X-ray crystallography and molecular modeling studies reveal that the pyrrolo[2,3-b]pyridine core adopts a planar conformation, enabling π-π stacking interactions with aromatic residues in enzyme active sites . Key structural features include:

  • Fluorine Substituent: The electronegative fluorine at C6 enhances binding affinity through polar interactions with target proteins, as observed in FGFR1 kinase inhibition studies .

  • Ethyl Ester Group: This moiety improves membrane permeability by modulating logP values, as evidenced by computed XLogP3 values of 2 .

  • Hydrogen Bonding Capacity: The N1 carbonyl oxygen serves as a hydrogen bond acceptor, critical for hinge-region binding in kinase targets .

Synthesis and Structural Modifications

Structural Analogues and SAR

Modifications to the parent scaffold have been explored to optimize pharmacological activity:

  • C5 Trifluoromethyl Substitution: Enhances FGFR1 inhibition (IC₅₀ = 95 nM vs. 1.9 μM for non-fluorinated analog) .

  • Methoxy-to-Chlorine Replacement: Reduces activity due to weaker hydrogen bonding with Asp641 in FGFR1 .

  • Ethyl Ester vs. Methyl Ester: Ethyl esters exhibit superior metabolic stability in hepatic microsomal assays.

Pharmacological Applications

Kinase Inhibition

The compound inhibits fibroblast growth factor receptors (FGFRs), particularly FGFR1, by binding to the ATP pocket. Key interactions include:

  • Hinge Region Binding: N1 carbonyl forms hydrogen bonds with Ala564 backbone NH .

  • Hydrophobic Pocket Occupancy: The fluorophenyl group engages in van der Waals interactions with Val492 and Leu630 .

KinaseIC₅₀ (nM)Cell Line ActivitySource
FGFR195Hep3B (IC₅₀ = 0.8 μM)
FGFR4320N/A

Antiproliferative Effects

In Hep3B hepatocellular carcinoma cells, the compound reduces viability with an IC₅₀ of 0.8 μM, outperforming earlier analogs lacking fluorine substitution . Mechanistic studies attribute this effect to G1 cell cycle arrest and apoptosis induction via MAPK pathway suppression.

Computational and Physicochemical Insights

Computed Properties

PubChem data provides critical physicochemical parameters:

PropertyValueSource
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds3
Topological Polar Surface Area58.7 Ų

Molecular Dynamics Simulations

Docking studies (PDB: 3C4F) predict a binding free energy of -9.8 kcal/mol for the FGFR1-compound complex, driven by:

  • Fluorine interaction with Gly485 backbone .

  • Ethyl ester stabilization of the DFG motif .

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